1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone
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Overview
Description
1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a benzothiazole ring, connected through an imine linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the aromatic systems of the benzodioxole and benzothiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Oxides of the benzodioxole and benzothiazole rings.
Reduction: Amines or alcohols derived from the imine linkage.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone can be compared with other similar compounds, such as:
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity.
Benzothiazole derivatives: Compounds with the benzothiazole ring also show comparable biological activities.
Imine-linked compounds: Molecules with imine linkages have similar structural features and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C15H11N3O2S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H11N3O2S/c1-2-4-14-11(3-1)17-15(21-14)18-16-8-10-5-6-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8- |
InChI Key |
PSXFZKHQJJCJDJ-PXNMLYILSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N\NC3=NC4=CC=CC=C4S3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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